Dimetofrine hydrochloride

Description

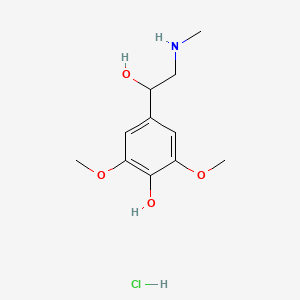

Dimetofrine hydrochloride (rINNM) is a synthetic vasopressor and angiotensin II receptor antagonist primarily used to treat hypotension and prevent cold symptoms . Its molecular formula is C₁₁H₁₇NO₄ (CAS: 22950-29-4) . The drug exerts its therapeutic effects by antagonizing angiotensin II receptors, thereby modulating vascular tone and blood pressure.

Properties

Molecular Formula |

C11H18ClNO4 |

|---|---|

Molecular Weight |

263.72 g/mol |

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]-2,6-dimethoxyphenol;hydrochloride |

InChI |

InChI=1S/C11H17NO4.ClH/c1-12-6-8(13)7-4-9(15-2)11(14)10(5-7)16-3;/h4-5,8,12-14H,6H2,1-3H3;1H |

InChI Key |

JERDKEKGVRFMRD-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C1=CC(=C(C(=C1)OC)O)OC)O.Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Reaction Parameters

Side Reactions and Impurities

-

NDMA Formation : Traces of dimethylamine (DMA) in metformin API react with atmospheric NO₂ during drug formulation (e.g., fluidized bed granulation), forming carcinogenic N-nitrosodimethylamine (NDMA) .

Stability and Degradation

-

Thermal Stability : Stable up to 100°C; degrades at >150°C to form cyanoguanidine and dimethylamine .

-

Hydrolysis : Resistant in acidic conditions but undergoes slow hydrolysis in alkaline media.

-

Photodegradation : Forms guanylurea derivatives under UV light .

Mechanistic Insights

-

Redox-Dependent Action : Clinically relevant concentrations (50–100 μM) inhibit hepatic gluconeogenesis via mitochondrial complex I inhibition, altering cellular AMP:ATP ratios and activating AMPK .

-

Drug-Drug Interactions : Competes with cationic drugs (e.g., cimetidine) for renal OCT2 transporters, altering pharmacokinetics .

Analytical Characterization

-

¹H-NMR :

-

13C-NMR :

Industrial and Environmental Impact

-

Cost Reduction : High-pressure synthesis reduces solvent costs by 30% compared to traditional methods .

-

Waste Management : Water-based synthesis minimizes toxic solvent discharge .

If the query intended to address a different compound, please verify the nomenclature or provide additional context for further assistance.

Comparison with Similar Compounds

Administration and Indications :

- Oral : Prophylaxis of cardiovascular events and stroke.

- Intravenous (IV): Management of hypotension and myocardial stress imaging in heart failure patients .

Comparison with Similar Compounds

The following table and analysis compare Dimetofrine hydrochloride with structurally or functionally related antihypotensive agents:

Table 1: Comparative Overview of this compound and Analogous Agents

Key Differentiators:

Mechanism of Action :

- Dimetofrine uniquely targets angiotensin II receptors, distinguishing it from α₁-adrenergic agonists like Midodrine and Phenylephrine, which directly stimulate vascular smooth muscle .

- Epinephrine activates both α and β receptors, making it versatile for emergencies but less suitable for chronic hypotension .

Therapeutic Applications :

- Dimetofrine’s IV use in myocardial imaging contrasts with Midodrine’s exclusive oral administration for orthostatic hypotension .

- Phenylephrine is preferred for short-term nasal decongestion and intraoperative hypotension, while Epinephrine is reserved for acute anaphylaxis .

Safety and Contraindications :

- Dimetofrine’s contraindications in cardiac patients (e.g., angina) highlight its narrower safety margin compared to Midodrine, which primarily risks supine hypertension .

- Epinephrine and Phenylephrine pose higher cardiovascular risks (e.g., arrhythmias) due to broader receptor activation .

Drug Interactions :

- Dimetofrine’s interactions with anticoagulants reflect its hematological effects, whereas Midodrine and Phenylephrine interact more with CNS-active drugs .

Research Findings and Clinical Considerations

- Efficacy in Heart Failure Imaging : Dimetofrine’s role in myocardial stress imaging leverages its vasopressor effects without the β-adrenergic side effects seen with Dobutamine .

- Comparative Pharmacokinetics :

- Emerging Alternatives: Cetirizine dihydrochloride (an antihistamine) and Dimethyl fumarate (immunomodulator) are structurally dissimilar but highlight the diversity of compounds with vasoactive properties .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for determining Dimetofrine hydrochloride purity in pharmaceutical research?

- Methodology : High-performance liquid chromatography (HPLC) is widely used, with protocols involving sample preparation via solvent extraction (e.g., dichloromethane and sodium hydroxide for phase separation) and chromatographic conditions optimized for peak resolution. For example, mobile phases may include acetonitrile-phosphate buffer mixtures, and validation parameters such as linearity (R² > 0.99) and limits of detection (LOD < 0.1 μg/mL) should be established .

- Key Considerations : Include internal standards (e.g., diphenylpyraline) to correct for matrix effects and ensure reproducibility across batches .

Q. How should researchers design in vitro experiments to assess the vasopressor activity of this compound?

- Methodology : Use isolated vascular tissue models (e.g., rat aortic rings) to measure contractile responses. Pre-incubate tissues in physiological saline solutions (e.g., Krebs-Henseleit buffer) and administer cumulative doses of this compound (1 nM–100 μM). Normalize responses to a reference agonist (e.g., phenylephrine) and account for endothelial function via nitric oxide synthase inhibition .

- Data Interpretation : Compare EC₅₀ values across studies to identify potency variations caused by differences in tissue preparation or buffer composition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines : Follow OSHA-compliant practices, including the use of nitrile gloves, fume hoods, and respiratory protection (e.g., N95 masks for aerosolized particles). Decontaminate work surfaces with 70% ethanol and store stock solutions in airtight, light-resistant containers .

- Emergency Procedures : In case of exposure, immediately rinse affected areas with water for 15 minutes and seek medical evaluation for symptoms like irregular breathing .

Advanced Research Questions

Q. What methodological approaches are recommended to reconcile discrepancies in reported nitrosamine impurity levels (68–73% vs. 3–60%) in this compound batches?

- Analytical Strategy : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic-labeled internal standards (e.g., ¹⁵N-nitrosodimethylamine) to quantify nitrosamines. Investigate variables such as synthesis conditions (e.g., reaction temperature, pH) and storage duration, which may degrade precursors into nitrosamines .

- Data Contradiction Analysis : Compare impurity profiles across studies using multivariate statistics (e.g., principal component analysis) to identify outlier batches or methodological biases .

Q. How can researchers optimize experimental designs to evaluate drug-drug interactions involving this compound and anticoagulants?

- Pharmacokinetic Study Design : Conduct crossover trials in animal models (e.g., rats) with serial blood sampling over 24 hours. Administer this compound (oral/IV) alongside warfarin and measure plasma concentrations via HPLC. Use non-compartmental analysis to calculate AUC and half-life changes .

- Mechanistic Insights : Assess cytochrome P450 (CYP) enzyme inhibition/induction using hepatic microsomal assays to identify metabolic interference pathways .

Q. What strategies should be employed to ensure long-term stability of this compound stock solutions in pharmacokinetic studies?

- Stability Protocols : Prepare aliquots in amber vials under inert gas (e.g., argon) and store at −80°C. Monitor degradation via accelerated stability testing (40°C/75% relative humidity for 6 months) and validate with HPLC purity checks. Avoid freeze-thaw cycles, which increase aggregation risks .

- Documentation : Record storage conditions, aliquot dates, and stability thresholds (e.g., <5% degradation) in metadata for reproducibility .

Data Presentation and Reporting Guidelines

Q. How should researchers structure reports to align with academic standards when publishing this compound studies?

- Framework : Follow IMRaD (Introduction, Methods, Results, Discussion) format. Include detailed appendices for raw chromatograms, statistical code, and ethical approval documents. Use ACS journal guidelines for chemical nomenclature and figure legends .

- Conflict Resolution : Address contradictory findings (e.g., impurity variability) in the Discussion section by hypothesizing methodological or environmental factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.